Imidafenacin
Overview
Description
Imidafenacin is a small molecule antispasmodic agent with anticholinergic effects. It is primarily used to treat overactive bladder by reducing urinary frequency. This compound works by antagonizing muscarinic receptors in the bladder, which helps to decrease the frequency of urination . It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical .
Preparation Methods
The preparation of imidafenacin involves several synthetic routes and reaction conditions. One method involves using 2-halogenated ethyl diphenylacetonitrile and 2-methyl imidazole as initial raw materials. Alcohol compounds are employed as solvents, and polyethylene glycol is used as a phase-transfer catalyst. The process combines replacement and hydrolysis reactions under alkali metal hydroxide conditions to produce this compound . Another method involves the preparation of a new crystal form of this compound, which has a simple preparation method and good stability .
Chemical Reactions Analysis
Imidafenacin undergoes various chemical reactions, including substitution and hydrolysis reactions. Common reagents used in these reactions include alkali metal hydroxides and alcohol compounds . The major products formed from these reactions include this compound and its crystal forms .
Scientific Research Applications
Imidafenacin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used to study the treatment of overactive bladder and its effects on muscarinic receptors . Additionally, this compound has been used in studies involving near-infrared spectroscopy and humidity-controlled 96-well plates to analyze its polymorphic and pseudopolymorphic transformations . These studies help in understanding the physicochemical properties of this compound and its behavior in different conditions.
Mechanism of Action
Imidafenacin exerts its effects by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . M3 receptors stimulate the contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . By antagonizing these receptors, this compound prevents the contraction of the bladder’s detrusor muscle, reduces the inhibition of relaxation produced by sympathetic tone, and decreases acetylcholine release . Together, these actions reduce the frequency of urination.
Comparison with Similar Compounds
Imidafenacin is compared with other antimuscarinic agents used to treat overactive bladder, such as solifenacin, propiverine, darifenacin, and fesoterodine . While all these drugs improve overactive bladder symptoms, this compound has been found to perform better in reducing nocturia episodes and is associated with a lower rate of dry mouth and constipation . This makes this compound a potential choice for patients with nocturia caused by overactive bladder .
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKXYSGRELMAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870104 | |
Record name | Imidafenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Imidafenacin binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity. M3 receptors stimulate contraction of the detrusor muscle in the bladder via release of calcium from the sarcoplasmic reticulum. M2 receptors are also present in the detrusor muscle but serve to inhibit adenylate cyclase which reduces the relaxation mediated by β adrenergic receptors. Finally, M1 receptors are present on the parasympathetic neurons which release acetylcholine in the bladder. They act as an autocrine positive feedback loop and further increase release of acetylcholine. Antagonism of these receptors by imidafenacin prevents contraction of the bladder's detrusor muscle, prevents inhibition of the relation produced by sympathetic tone, and reduces acetylcholine release. Together these reduce the frequency of urination. | |
Record name | Imidafenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
170105-16-5 | |
Record name | Imidafenacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170105-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidafenacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170105165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidafenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imidafenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDAFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJR8Y07LJO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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